molecular formula C4H8Cl2O2 B123585 1,2-Bis(chloromethoxy)ethane CAS No. 13483-18-6

1,2-Bis(chloromethoxy)ethane

Cat. No.: B123585
CAS No.: 13483-18-6
M. Wt: 159.01 g/mol
InChI Key: IDFLGSYEBJNWMK-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethoxy)ethane is an organic compound with the chemical formula C4H8Cl2O2. It is also known as this compound. This compound is characterized by the presence of two chloromethoxy groups attached to an ethane backbone. It is a colorless liquid with a molecular weight of 159.01 g/mol .

Scientific Research Applications

1,2-Bis(chloromethoxy)ethane has several applications in scientific research:

Safety and Hazards

1,2-Bis(chloromethoxy)ethane is considered a questionable carcinogen with experimental neoplastic data . It is harmful if swallowed or in contact with skin, and it can cause skin irritation and serious eye irritation . When heated to decomposition, it emits toxic fumes of Chlorine .

Future Directions

1,2-Bis(chloromethoxy)ethane may never have been produced in commercial quantities, although its use in various situations has been investigated . As of now, no epidemiological data relevant to the carcinogenicity of this compound were available .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(chloromethoxy)ethane can be synthesized through the reaction of ethylene glycol with thionyl chloride in the presence of a base. The reaction proceeds as follows:

HOCH2CH2OH+2SOCl2ClCH2OCH2CH2OCH2Cl+2SO2+2HCl\text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} + 2 \text{SO}_2 + 2 \text{HCl} HOCH2​CH2​OH+2SOCl2​→ClCH2​OCH2​CH2​OCH2​Cl+2SO2​+2HCl

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(chloromethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of ethers, amines, or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethoxy)ethane: Similar structure but with ethoxy groups instead of methoxy groups.

    Bis(2-chloroethyl)ether: Contains two chloroethyl groups attached to an oxygen atom.

    1,2-Bis(trimethoxysilyl)ethane: Contains trimethoxysilyl groups instead of chloromethoxy groups.

Uniqueness

1,2-Bis(chloromethoxy)ethane is unique due to its specific reactivity and ability to form stable intermediates. Its dual chloromethoxy groups provide versatility in chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

1,2-bis(chloromethoxy)ethane
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InChI

InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2
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InChI Key

IDFLGSYEBJNWMK-UHFFFAOYSA-N
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Canonical SMILES

C(COCCl)OCCl
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Molecular Formula

C4H8Cl2O2
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DSSTOX Substance ID

DTXSID3020170
Record name Bis-1,2-(chloromethoxy)ethane
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Molecular Weight

159.01 g/mol
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Physical Description

Liquid; [HSDB]
Record name 1,2-Bis(chloromethoxy)ethane
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Boiling Point

99-100 °C @ 22 mm Hg
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Solubility

Soluble in water
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Density

1.2879 @ 14 deg/15 °C
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Color/Form

Viscous liquid

CAS No.

13483-18-6
Record name 1,2-Bis(chloromethoxy)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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